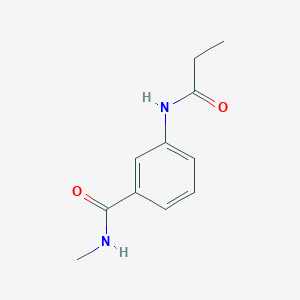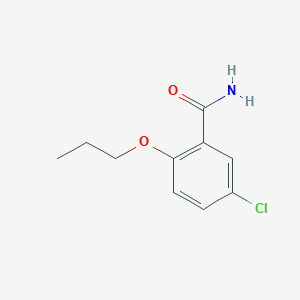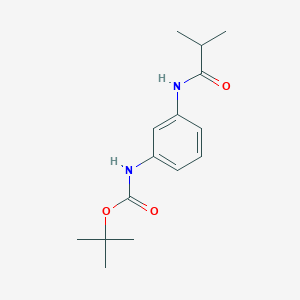![molecular formula C20H17N3O2 B268784 N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B268784.png)
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, also known as MI-773, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-773 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
作用機序
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a small molecule inhibitor that binds to the MDM2 protein, preventing it from binding to the p53 tumor suppressor protein. This leads to the activation of the p53 pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide inhibits the activity of the MDM2 protein, leading to the activation of the p53 pathway and induction of cell death. Physiologically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its specificity for the MDM2 protein, making it a valuable tool for studying the p53 pathway and its role in cancer. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is also relatively easy to synthesize and has shown promising results in preclinical studies. However, one limitation of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
将来の方向性
There are several future directions for research on N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide and its potential therapeutic applications in cancer treatment. One area of focus is the development of more potent and selective MDM2 inhibitors, which could improve the efficacy and safety of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, which could help to personalize cancer treatment and improve patient outcomes. Additionally, further studies are needed to investigate the potential combination therapies of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide with chemotherapy and radiation therapy, as well as the long-term effects of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide on cancer patients.
合成法
The synthesis of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide involves several steps, starting from the reaction of 4-aminobenzoyl chloride with isonicotinic acid in the presence of a base. The resulting product is then reacted with N-methyl aniline to form the final compound, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. The synthesis method of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a relatively simple and efficient process, making it a viable option for large-scale production.
科学的研究の応用
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide can inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
特性
製品名 |
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC名 |
N-[3-[methyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-23(18-8-3-2-4-9-18)20(25)16-6-5-7-17(14-16)22-19(24)15-10-12-21-13-11-15/h2-14H,1H3,(H,22,24) |
InChIキー |
XJQMCNULIHTFLT-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
